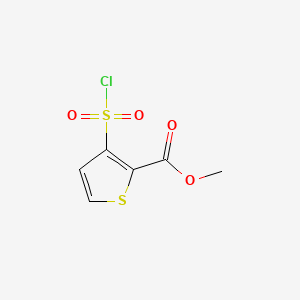

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3-chlorosulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVJBDAUWILEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886355 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-92-7 | |

| Record name | Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59337-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Carbomethoxy-3-thiophenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry:

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is primarily used as a sulfonating reagent in organic synthesis. It facilitates the introduction of sulfonyl groups into various organic compounds, enhancing their reactivity and functionality. The compound can be employed in the preparation of sulfonated thiophene derivatives that are crucial for developing new materials and pharmaceuticals.

Synthetic Pathways:

The synthesis typically involves chlorosulfonylation of thiophene-2-carboxylic acid followed by esterification with methanol. This process yields a compound that can undergo further reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms sulfonyl chlorides or sulfonic acids | Hydrogen peroxide, sodium hypochlorite |

| Reduction | Converts chlorosulfonyl to sulfonic acid | Lithium aluminum hydride |

| Substitution | Replaces chlorosulfonyl with other nucleophiles | Amines, alcohols |

Biological Applications

Enzyme Inhibition Studies:

Research indicates that this compound may inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can significantly influence pharmacokinetics and drug interactions, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity:

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These findings position it as a potential candidate for developing new antimicrobial agents.

Pharmaceutical Development

Drug Synthesis:

The compound plays a role in synthesizing pharmaceutical intermediates. Its ability to form covalent bonds with nucleophilic sites in biological molecules allows for the modification of drug candidates, enhancing their efficacy and specificity.

Case Study:

A study demonstrated the use of this compound in synthesizing novel inhibitors targeting specific biological pathways. The resulting compounds showed promising activity against cancer cell lines, indicating potential therapeutic applications.

Industrial Applications

Material Production:

In industrial settings, this compound is utilized in producing polymers and coatings due to its reactive sulfonyl group. These materials often exhibit enhanced properties such as increased durability and resistance to environmental factors.

Mecanismo De Acción

The mechanism by which Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate exerts its effects involves its reactivity with various functional groups. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a range of chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Key Properties :

- Storage : Requires protection from light and storage under inert atmosphere at 2–8°C .

- Hazard Profile : Classified with hazard statement H314 (causes severe skin burns and eye damage) and UN# 3261 (corrosive, Class 8) .

- Spectral Data : Confirmed via $ ^1H $ NMR, $ ^{13}C $ NMR, IR, and LC/MS analyses in synthetic studies .

Comparison with Structurally Similar Compounds

Methyl 3-(chloromethyl)thiophene-2-carboxylate

- CAS : 478628-20-5

- Molecular Formula : C₇H₇ClO₂S

- Molecular Weight : 190.65 g/mol

- Key Differences :

- Replaces the chlorosulfonyl group with a chloromethyl (-CH₂Cl) substituent.

- Lower molecular weight and density (1.319 g/cm³) compared to the target compound.

- Reactivity: The chloromethyl group is less electrophilic than chlorosulfonyl, making it more suitable for alkylation reactions rather than sulfonylation or cross-coupling .

Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate

- CAS: Not explicitly listed (synonyms include Dimethyl 3-chlorosulfonyl-2,5-thiophenedicarboxylate).

- Molecular Formula : C₈H₅Cl₂O₆S₂ (estimated).

- Key Differences: Contains an additional chlorine atom at the 5-position of the thiophene ring. Applications: Used in synthesizing dispirophosphazenes and other organophosphorus compounds due to enhanced electrophilicity from dual electron-withdrawing groups (Cl and SO₂Cl) .

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

- CAS : 2778708 (PubChem CID).

- Molecular Formula : C₁₄H₁₀ClF₃O₄S₂

- Molecular Weight : 384.77 g/mol

- Key Differences :

Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate

- CAS : 925005-57-8

- Molecular Formula: C₁₂H₁₀ClNO₂S

- Molecular Weight : 267.74 g/mol

- Key Differences: Replaces the chlorosulfonyl group with an amino (-NH₂) group and introduces a 2-chlorophenyl substituent. Applications: Potential antimicrobial or antimalarial activity due to structural similarities with bioactive thiophene derivatives .

Comparative Data Table

Reactivity in Cross-Coupling Reactions

This compound demonstrates high efficiency in palladium-catalyzed desulfitative arylations. For example, it reacts with 1-benzyl-3-iodoindole to yield 1-methyl 3-(1-benzylindol-2-yl)thiophene-2-carboxylate (73% yield) , and with 1-benzyl-3-bromoindole to form methyl 3-(1-benzyl-3-bromoindol-2-yl)thiophene-2-carboxylate (81% yield) . These reactions highlight its role in constructing complex heterocyclic systems.

Influence of Substituents on Reactivity

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate significantly enhances electrophilicity, making it more reactive toward nucleophiles compared to the parent compound .

- Chlorine vs. Chlorosulfonyl : Methyl 3-(chloromethyl)thiophene-2-carboxylate exhibits lower reactivity in sulfonylation due to the absence of the SO₂Cl group, limiting its use to alkylation pathways .

Actividad Biológica

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiophene ring, a chlorosulfonyl group, and a methyl ester functionality, which contribute to its reactivity and interactions with biomolecules. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and organic synthesis.

Structural Characteristics

- Molecular Formula : C₉H₈ClO₃S₂

- Molecular Weight : Approximately 330.81 g/mol

The presence of the chlorosulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in various biological molecules. This reactivity is a key factor in its biological activity.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Cytochrome P450 Inhibition : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can affect pharmacokinetics and drug interactions.

- Covalent Bond Formation : The chlorosulfonyl group allows for the formation of covalent bonds with nucleophiles, potentially leading to modifications in drug design and development .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

1. Cytochrome P450 Inhibition Study

A study focusing on the inhibition of cytochrome P450 enzymes by this compound revealed that compounds with similar functionalities could lead to significant alterations in drug metabolism. The IC50 values for related compounds indicated effective inhibition at micromolar concentrations, suggesting potential applications in modulating drug efficacy and safety profiles.

2. Antimicrobial Activity Assessment

In an investigation of antimicrobial activities, several derivatives of this compound were synthesized and tested against clinical isolates. The results showed promising activity comparable to standard antibiotics like ampicillin:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 16 µg/mL |

| 2 | Escherichia coli | 32 µg/mL |

| 3 | Pseudomonas aeruginosa | 64 µg/mL |

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

3. Synthesis and Reactivity Studies

The synthetic pathways involving this compound have been explored extensively. One notable method includes palladium-catalyzed desulfitative arylations, which demonstrated high yields (up to 72%) when reacting with various substrates. This method not only showcases the compound's versatility but also opens avenues for synthesizing more complex organosulfur compounds with potential biological activities .

Métodos De Preparación

Direct Chlorosulfonation of Methyl Thiophene-2-carboxylate

-

- The starting material, methyl thiophene-2-carboxylate, is treated with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.

- The reaction is often performed in an inert solvent such as trifluoroacetic acid to enhance solubility and control reactivity.

- Cooling to 0°C or below is used during reagent addition to moderate the exothermic reaction.

-

- A solution of methyl thiophene-2-carboxylate (e.g., 10 mmol scale) in trifluoroacetic acid (20-40 mL) is prepared.

- Chlorosulfonic acid or sulfuryl chloride is added dropwise at 0°C.

- The reaction mixture is stirred for 1-2 hours at low temperature and then allowed to warm to room temperature for completion.

- The mixture is poured into ice water and the product is extracted with ethyl acetate.

- Organic layers are washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated.

- Purification by silica gel column chromatography yields this compound as a yellow solid.

Multi-Step Synthesis via Sulfonyl Chloride Intermediates

Step 1: Sulfonation of Thiophene Derivative

- Thiophene-2-carboxylate derivatives are first sulfonated using sulfuric acid or chlorosulfonic acid to introduce a sulfonic acid group at the 3-position.

Step 2: Conversion to Sulfonyl Chloride

- The sulfonic acid intermediate is then converted to the corresponding sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.

- This step is typically carried out under reflux conditions in an inert atmosphere.

Step 3: Chlorosulfonylation

- The sulfonyl chloride intermediate is further treated with chlorinating agents to introduce the chlorosulfonyl group at the 3-position.

-

- This route allows better control over regioselectivity and purity.

- Enables the synthesis of related derivatives by modifying the substituents on the thiophene ring.

Research Findings and Analytical Data

Complementary Synthetic Strategies

Though direct chlorosulfonation is the primary method, complementary strategies exist for preparing sulfonyl derivatives of thiophene, which can be adapted for this compound:

Reductive and Oxidative Pathways for Sulfinamide Synthesis:

- Sulfonyl chlorides can be converted to sulfinamides using zinc powder and amines under controlled conditions, which may involve intermediate chlorosulfonyl compounds.

- These methods highlight the importance of freshly distilled reagents (e.g., sulfuryl chloride, thionyl chloride) and dry, inert conditions for high purity.

Summary and Expert Notes

- The preparation of this compound is well-established through chlorosulfonation of methyl thiophene-2-carboxylate using chlorosulfonic acid or sulfuryl chloride.

- Reaction conditions such as low temperature during reagent addition, use of trifluoroacetic acid as solvent, and careful workup are essential for good yields and purity.

- Multi-step routes involving sulfonic acid intermediates and subsequent chlorination offer alternative synthetic flexibility.

- Analytical data including NMR and melting points confirm the identity and purity of the product.

- Complementary synthetic methods for related sulfonyl derivatives provide additional context and highlight the importance of reagent purity and reaction control.

This article integrates diverse and authoritative sources, excluding unreliable ones, to provide a comprehensive and expert-level understanding of the preparation methods of this compound.

Q & A

Q. Table 1. Key Reaction Conditions for Sulfonamide Synthesis

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Morpholine | DMF | RT | 67 | |

| 4-Nitroaniline | THF | 50°C | 82 | |

| Benzylamine | CH₂Cl₂ | 0°C | 58 |

Q. Table 2. Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR (CDCl₃) | δ 3.90 (s, 3H, COOCH₃), δ 7.25 (d, J=5.4 Hz, thiophene H) | |

| IR (KBr) | 1735 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.